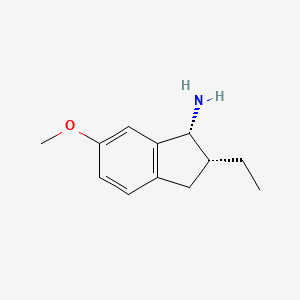

(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine

Description

(1R,2R)-2-Éthyl-6-méthoxy-2,3-dihydro-1H-indèn-1-amine est un composé d'amine chiral avec des applications potentielles dans divers domaines de la chimie et de la biologie. Sa structure unique, comportant un squelette d'indane avec un substituant éthyle et méthoxy, en fait un sujet intéressant pour la recherche et les applications industrielles.

Propriétés

Formule moléculaire |

C12H17NO |

|---|---|

Poids moléculaire |

191.27 g/mol |

Nom IUPAC |

(1R,2R)-2-ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine |

InChI |

InChI=1S/C12H17NO/c1-3-8-6-9-4-5-10(14-2)7-11(9)12(8)13/h4-5,7-8,12H,3,6,13H2,1-2H3/t8-,12-/m1/s1 |

Clé InChI |

DDFDUTVURUAKJP-PRHODGIISA-N |

SMILES isomérique |

CC[C@@H]1CC2=C([C@@H]1N)C=C(C=C2)OC |

SMILES canonique |

CCC1CC2=C(C1N)C=C(C=C2)OC |

Origine du produit |

United States |

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de (1R,2R)-2-Éthyl-6-méthoxy-2,3-dihydro-1H-indèn-1-amine implique généralement plusieurs étapes, à partir de précurseurs facilement disponibles. Une méthode courante implique la réduction d'une cétone ou d'un aldéhyde correspondant, suivie d'une amination. Les conditions réactionnelles incluent souvent l'utilisation d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, et l'étape d'amination peut impliquer des réactifs comme l'ammoniac ou les amines primaires dans des conditions d'hydrogénation catalytique .

Méthodes de production industrielle

Pour la production à l'échelle industrielle, la synthèse peut être optimisée pour améliorer le rendement et réduire les coûts. Cela pourrait impliquer l'utilisation de réacteurs à flux continu, qui permettent un meilleur contrôle des conditions réactionnelles et une évolutivité. De plus, l'utilisation de principes de chimie verte, tels que des réactions sans solvant ou l'utilisation de solvants respectueux de l'environnement, peut être employée pour rendre le processus plus durable .

Analyse Des Réactions Chimiques

Applications de la recherche scientifique

(1R,2R)-2-Éthyl-6-méthoxy-2,3-dihydro-1H-indèn-1-amine a plusieurs applications dans la recherche scientifique :

Chimie : Il est utilisé comme bloc de construction chiral dans la synthèse de molécules organiques complexes et comme ligand dans la catalyse asymétrique.

Biologie : Le composé peut être utilisé dans l'étude des interactions enzyme-substrat et comme sonde dans les tests biochimiques.

Mécanisme d'action

Le mécanisme d'action de (1R,2R)-2-Éthyl-6-méthoxy-2,3-dihydro-1H-indèn-1-amine implique son interaction avec des cibles moléculaires spécifiques, telles que des enzymes ou des récepteurs. La nature chirale du composé lui permet de s'insérer dans les sites actifs des enzymes ou des récepteurs de manière stéréospécifique, influençant ainsi leur activité. Cela peut entraîner divers effets biologiques, selon la cible et la voie spécifiques impliquées.

Applications De Recherche Scientifique

(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:

Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.

Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.

Mécanisme D'action

The mechanism of action of (1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparaison Avec Des Composés Similaires

Composés similaires

(1R,2R)-1,2-Diphényl-1,2-éthanediamine : Une autre amine chirale avec des applications dans la synthèse asymétrique et la catalyse.

(1R,2R)-1,2-Diaminocyclohexane : Utilisé dans la synthèse de ligands chiraux et comme bloc de construction en synthèse organique.

Unicité

(1R,2R)-2-Éthyl-6-méthoxy-2,3-dihydro-1H-indèn-1-amine est unique en raison de sa structure d'indane spécifique, qui confère des propriétés chimiques et biologiques distinctes. Sa combinaison d'un groupe éthyle et méthoxy sur le squelette d'indane fournit des effets stériques et électroniques uniques, ce qui le rend précieux dans diverses applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.